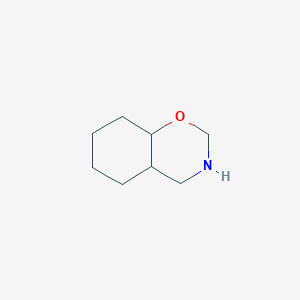

2H-1,3-Benzoxazine, octahydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

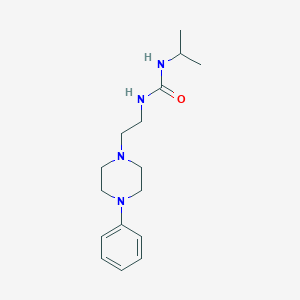

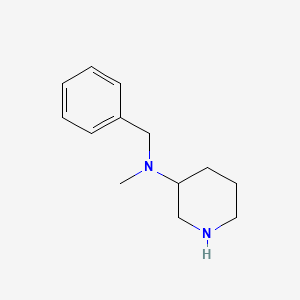

2H-1,3-Benzoxazine, also known as Octahydro-2H-1,3-benzoxazine, is a chemical compound with the molecular formula C8H15NO . It is a structural motif present in natural products, agricultural bactericides, and pharmaceuticals .

Synthesis Analysis

The synthesis of 2H-1,3-Benzoxazine derivatives can be achieved through a practical process catalyzed by aldimine and trifluoromethanesulfonic acid . A broad range of substrates with diverse steric and electronic properties were explored, and aliphatic/aromatic/heteroaromatic substrates all proceed well under conditions which have been optimized into a robust, scalable process .Molecular Structure Analysis

The molecular structure of 2H-1,3-Benzoxazine consists of a benzene ring fused to an oxazine ring . The different isomers depend on the relative positions of the oxygen and nitrogen atoms in the oxazine ring, on the location of ring fusion, and on the position of the double bond in the oxazine ring .Physical And Chemical Properties Analysis

The average mass of 2H-1,3-Benzoxazine is 133.147 Da, and its mono-isotopic mass is 133.052765 Da . Further physical and chemical properties are not explicitly mentioned in the retrieved sources.Scientific Research Applications

Antimicrobial Applications

Benzoxazines, including octahydro-2H-1,3-benzoxazine, have been found to possess broad biological activity. They are known for their antimicrobial properties, which include antifungal and antibacterial activities. This makes them valuable in the development of new antimicrobial agents that could be used in medical treatments or as preservatives in various products .

Antiviral Applications

These compounds have also shown promise in antiviral applications, particularly against HIV . Their ability to inhibit viral replication could lead to new treatments for HIV and other viral infections .

Anticancer Applications

The anticancer potential of benzoxazines is another area of interest. Researchers are exploring their use in chemotherapy drugs due to their ability to interfere with cancer cell growth and proliferation .

Neuroprotective Applications

Benzoxazines have been studied for their anticonvulsant effects, which could be beneficial in treating neurological disorders such as epilepsy. Their neuroprotective properties may also aid in the development of drugs that protect nerve cells from damage .

Anti-inflammatory Applications

The anti-inflammatory properties of benzoxazines make them candidates for treating inflammatory diseases. They could be used to develop new anti-inflammatory medications with fewer side effects than current treatments .

Synthesis and Development

The practical synthesis and development process of benzoxazine derivatives, including octahydro variants, is crucial for creating compounds with diverse steric and electronic properties. This has implications for material science and drug development .

Fungicidal Activity

New derivatives of benzoxazines have been prepared with significant fungicidal activity. This application is particularly relevant in agriculture for protecting crops from fungal pathogens .

Material Science Applications

Benzoxazines are used in the field of material science due to their thermal stability and mechanical properties. They are utilized in the production of high-performance polymers and composites .

properties

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[e][1,3]oxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-4-8-7(3-1)5-9-6-10-8/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZGOPSYMYKTHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CNCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,3-Benzoxazine, octahydro- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

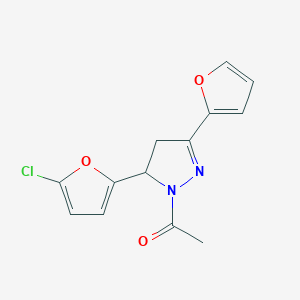

![7-(3-ethoxy-4-hydroxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2938249.png)

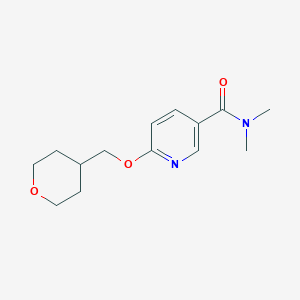

![2-Chloro-N-[4-(2-hydroxycyclohexyl)oxyphenyl]acetamide](/img/structure/B2938250.png)

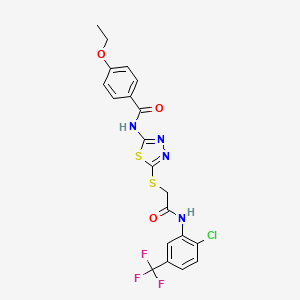

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2938257.png)

![8-(4-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2938267.png)